

# An In-depth Technical Guide to trans-4-Mercaptocyclohexyl p-Toluenesulfonate

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## Compound of Interest

Compound Name: *trans-VH 101-Thiol-C-cyclohexane-p-C-OTs*

Cat. No.: B15576692

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Disclaimer: The chemical name "**trans-VH 101-Thiol-C-cyclohexane-p-C-OTs**" does not correspond to a standard, publicly documented compound. This guide is based on the plausible interpretation of this nomenclature as trans-4-Mercaptocyclohexyl p-toluenesulfonate. The identifier "VH 101" is presumed to be a non-standard, internal laboratory code. All data and protocols presented are based on established chemical principles and data from analogous structures.

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the bifunctional molecule trans-4-Mercaptocyclohexyl p-toluenesulfonate. This compound incorporates both a nucleophilic thiol group and an excellent leaving group (tosylate) on a trans-1,4-disubstituted cyclohexane scaffold, making it a valuable intermediate for advanced synthesis, particularly for the formation of bicyclic structures.

## Core Chemical Properties

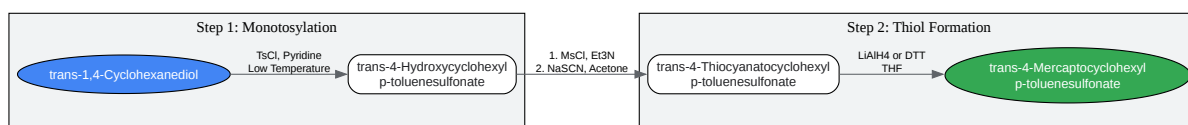
The properties of trans-4-Mercaptocyclohexyl p-toluenesulfonate are dictated by its constituent functional groups and the stereochemistry of the cyclohexane ring. The trans configuration predominantly places both the thiol and tosylate groups in equatorial positions in the chair conformation, minimizing steric strain.<sup>[1][2]</sup>

Table 1: Predicted Physicochemical Properties

Property	Value	Basis of Estimation
IUPAC Name	trans-4-Mercaptocyclohexyl 4-methylbenzenesulfonate	Standard Nomenclature
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>3</sub> S <sub>2</sub>	---
Molecular Weight	286.41 g/mol	---
Appearance	White to off-white crystalline solid	Typical for similar organic tosylates and thiols
Melting Point	70-85 °C (estimated)	Based on related compounds like 1,4-cyclohexanediol (98-100 °C) and other tosylates.[3]
pKa (Thiol)	~10-11	Thiols are generally more acidic than corresponding alcohols.[4]
Solubility	Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and acetone. Sparingly soluble in nonpolar solvents (hexanes) and water.	General solubility of organic tosylates.

## Proposed Synthesis Pathway

The synthesis of trans-4-Mercaptocyclohexyl p-toluenesulfonate can be envisioned from the commercially available precursor, trans-1,4-cyclohexanediol. The strategy involves sequential functionalization of the two hydroxyl groups.



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Caption: Proposed two-step synthesis of the target compound.

#### Protocol 1: Synthesis of trans-4-Hydroxycyclohexyl p-toluenesulfonate (Monotosylation)

This procedure is adapted from standard methods for the selective tosylation of diols.[5][6]

- Dissolve one equivalent of trans-1,4-cyclohexanediol in a minimal amount of dry pyridine and cool the solution to 0°C in an ice bath with stirring.
- Slowly add a solution of 1.05 equivalents of p-toluenesulfonyl chloride (TsCl) in dry pyridine to the cooled diol solution over 1-2 hours, ensuring the temperature remains below 5°C.
- After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the monotosylated product.

#### Protocol 2: Conversion of Hydroxyl to Thiol Group

This two-step protocol involves mesylation, substitution with thiocyanate, and subsequent reduction.

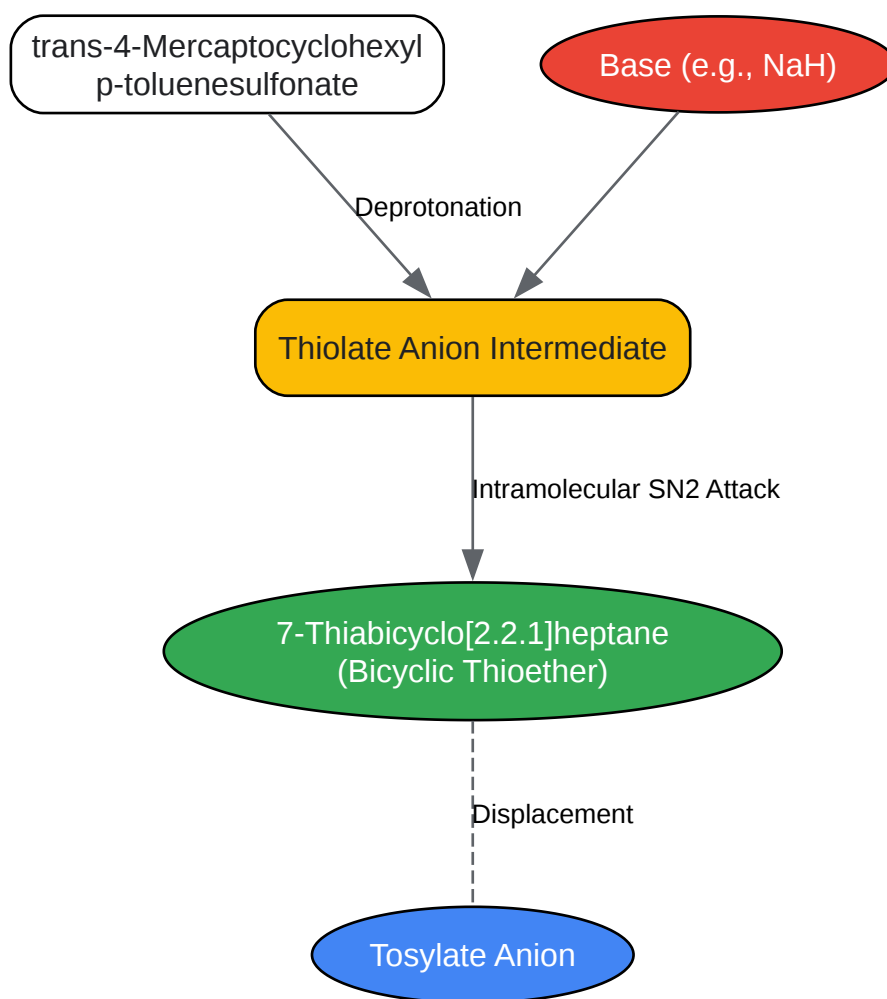
- Mesylation and Thiocyanation:
  - Dissolve one equivalent of trans-4-Hydroxycyclohexyl p-toluenesulfonate in dry dichloromethane and cool to 0°C.
  - Add 1.5 equivalents of triethylamine (Et<sub>3</sub>N), followed by the dropwise addition of 1.2 equivalents of methanesulfonyl chloride (MsCl).
  - Stir the reaction at 0°C for 1 hour.
  - Add 2.0 equivalents of sodium thiocyanate (NaSCN) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB) to the mixture.
  - Allow the reaction to warm to room temperature and stir for 12-18 hours.
  - Quench the reaction with water and extract with dichloromethane.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiocyanate intermediate.
- Reduction to Thiol:
  - Dissolve the crude trans-4-Thiocyanatocyclohexyl p-toluenesulfonate in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
  - Cool the solution to 0°C and slowly add 1.5 equivalents of lithium aluminum hydride (LiAlH<sub>4</sub>).
  - Stir at 0°C for 1-2 hours.

- Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product, trans-4-Mercaptocyclohexyl p-toluenesulfonate.

## Reactivity and Potential Applications

The primary reactivity of this molecule stems from the presence of two key functional groups at opposite ends of the cyclohexane ring: a nucleophilic thiol and an electrophilic carbon bearing a tosylate leaving group.

The most significant reaction pathway for this molecule is an intramolecular  $S_N2$  cyclization.<sup>[7]</sup><sup>[8]</sup> Upon deprotonation with a mild base, the resulting thiolate anion can readily attack the carbon atom bearing the tosylate group, displacing it to form a strained but synthetically valuable bicyclic thioether.<sup>[9]</sup><sup>[10]</sup> This transformation is highly efficient due to the favorable pre-organization of the reactive centers in the trans-diequatorial conformation.



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